molecular formula C11H11NS B13600584 2-(Quinolin-2-yl)ethane-1-thiol

2-(Quinolin-2-yl)ethane-1-thiol

Cat. No.: B13600584
M. Wt: 189.28 g/mol
InChI Key: IDOOHFNLEQZVKF-UHFFFAOYSA-N
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Description

2-(Quinolin-2-yl)ethane-1-thiol is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline ring attached to an ethane-1-thiol group, making it a valuable molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-2-yl)ethane-1-thiol can be achieved through several methods. One common approach involves the reaction of quinoline with ethane-1-thiol under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-2-yl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Quinolin-2-yl)ethane-1-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Quinolin-2-yl)ethane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The quinoline ring may interact with DNA or other cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the ethane-1-thiol group.

    2-(Quinolin-2-yl)ethanol: Similar structure with an ethanol group instead of a thiol group.

    2-(Quinolin-2-yl)acetic acid: Contains an acetic acid group instead of a thiol group.

Uniqueness

2-(Quinolin-2-yl)ethane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. The thiol group allows for specific interactions with proteins and enzymes, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

2-quinolin-2-ylethanethiol

InChI

InChI=1S/C11H11NS/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-6,13H,7-8H2

InChI Key

IDOOHFNLEQZVKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CCS

Origin of Product

United States

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